molecular formula C19H24N6O B5640911 2-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5-[methyl(2-phenylethyl)amino]pyridazin-3(2H)-one

2-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5-[methyl(2-phenylethyl)amino]pyridazin-3(2H)-one

Cat. No. B5640911
M. Wt: 352.4 g/mol
InChI Key: KJCTYZOBTDUFAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves complex organic synthesis techniques, focusing on obtaining cardio-active agents. These derivatives, including imazodan and pimobendan, highlight the importance of the pyridazinone moiety in developing therapeutic agents (Imran & Abida, 2016). Although not directly addressing the synthesis of the exact compound , this research provides insight into the methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as imidazo[4,5-b]pyridine derivatives, has been extensively studied for their medicinal properties. The structural analyses focus on how modifications to the scaffold affect biological activity, emphasizing the role of molecular architecture in drug development (Rossi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related heterocyclic compounds, such as 1,2,4-triazole derivatives, underscore the versatility and reactivity of these molecules. Studies have shown that these compounds can undergo various chemical transformations, providing a pathway to a wide range of biologically active molecules (Kaplaushenko, 2019).

Physical Properties Analysis

The physical properties of heterocyclic compounds like 1,2,4-triazoles are crucial for their application in medicinal chemistry. These properties, including solubility, melting point, and stability, directly impact the compound's drug-likeness and bioavailability. While specific studies on the physical properties of the compound are scarce, related research provides a foundation for understanding these aspects (Abdurakhmanova et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for the therapeutic potential of heterocyclic compounds. Studies on similar scaffolds, such as pyrazolines, reveal insights into the mechanisms through which these molecules exert their biological effects, offering a glimpse into the chemical behavior of our compound of interest (Govindaraju et al., 2012).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various areas, such as medicinal chemistry or material science .

properties

IUPAC Name

5-[methyl(2-phenylethyl)amino]-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-15(2)24-14-20-22-18(24)13-25-19(26)11-17(12-21-25)23(3)10-9-16-7-5-4-6-8-16/h4-8,11-12,14-15H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCTYZOBTDUFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CN2C(=O)C=C(C=N2)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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